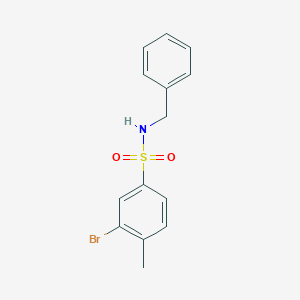

N-benzyl-3-bromo-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

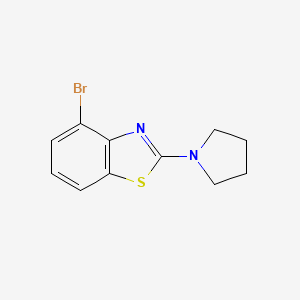

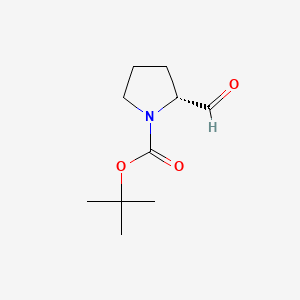

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzyl group attached to a sulfonamide moiety, with a bromine atom and a methyl group as substituents on the aromatic ring.

Synthesis Analysis

The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide and related compounds typically involves the reaction of an appropriate sulfonyl chloride with an amine. For instance, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation of the resulting sulfonamide . This method can potentially be adapted for the synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide by choosing the correct starting materials and conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H-NMR, and single-crystal X-ray diffraction. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined, revealing an orthorhombic space group and specific cell parameters . Although the exact structure of N-benzyl-3-bromo-4-methylbenzenesulfonamide is not provided, similar analytical methods can be employed for its characterization.

Chemical Reactions Analysis

Sulfonamides, including N-benzyl-3-bromo-4-methylbenzenesulfonamide, can undergo various chemical reactions. For example, N-benzyl-2-nitrobenzenesulfonamides can participate in base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, N-alkylation reactions of sulfonamides can lead to the formation of different products depending on the starting materials and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their substituents. For instance, the introduction of a bromine atom can affect the compound's reactivity and interaction with biological targets. The crystallographic studies of related compounds provide insights into their solid-state properties, such as crystal packing and intermolecular interactions . These properties are crucial for understanding the behavior of the compound in various environments and can guide the development of new materials or drugs.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

N-Benzyl-3-bromo-4-methylbenzenesulfonamide is used in the synthesis of various compounds with potential as therapeutic agents. A study by Cheng De-ju (2015) highlighted its use in the synthesis of CCR5 antagonists for potential prevention of human HIV-1 infection (Cheng De-ju, 2015).

Crystallographic Characterization

Research conducted by Brock A. Stenfors and F. Ngassa (2020) involved the benzylation of sulfonamide to produce N-benzyl-4-methylbenzenesulfonamides, useful in crystallography studies (Brock A. Stenfors & F. Ngassa, 2020).

Novel Synthesis Methods

The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide was explored by P. Anbarasan, H. Neumann, and M. Beller (2011). This method is significant for the synthesis of various benzonitriles, including pharmaceutical intermediates (P. Anbarasan, H. Neumann, & M. Beller, 2011).

Antibacterial and Anti-Inflammatory Properties

M. Abbasi et al. (2017) synthesized sulfonamides with a 1,4-benzodioxin ring, exhibiting antibacterial potential and suggesting use as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).

Photodynamic Therapy Applications

Research by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) developed zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing potential as photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

DNA Binding and Anticancer Activity

The study of mixed-ligand copper(II)-sulfonamide complexes by M. González-Álvarez et al. (2013) revealed insights into DNA binding and cleavage, genotoxicity, and anticancer activity, highlighting the importance of the N-sulfonamide derivative in interaction with DNA (M. González-Álvarez et al., 2013).

Crystal Structures and Hirshfeld Surface Analysis

Research by H. Purandara, S. Foro, and B. Thimme Gowda (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, contributing to the understanding of molecular conformations and hydrogen-bonding patterns (H. Purandara, S. Foro, & B. Thimme Gowda, 2018).

Antimicrobial and Antiproliferative Agents

Shimaa M. Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, evaluating them as effective antimicrobial and antiproliferative agents, further supported by molecular docking studies (Shimaa M. Abd El-Gilil, 2019).

α-Glucosidase and Acetylcholinesterase Inhibitors

M. Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, showing substantial activity against yeast α-glucosidase (M. Abbasi et al., 2019).

Catalytic Intramolecular Reactions

Research by Mittun C. Patel, T. Livinghouse, and B. Pagenkopf (2003) involved the catalytic intramolecular Pauson-Khand reaction, contributing to the field of organic synthesis (Mittun C. Patel, T. Livinghouse, & B. Pagenkopf, 2003).

Thermodynamic and Spectroscopic Properties

The thermodynamic and spectroscopic properties of binary mixtures containing N-methylbenzenesulfonamide were investigated by T. Mattila et al. (1988), enhancing the understanding of solute-solvent interactions (T. Mattila et al., 1988).

Chiral Fluorinating Agents

The synthesis of chiral fluorinating agents using benzosultams was described by Huiliang Sun, Zhaopeng Liu, and Long-Qian Tang (2008), showcasing innovative approaches in fluorination chemistry (Huiliang Sun, Zhaopeng Liu, & Long-Qian Tang, 2008).

Propriétés

IUPAC Name |

N-benzyl-3-bromo-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIVRJRBNLDWNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428441 |

Source

|

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-bromo-4-methylbenzenesulfonamide | |

CAS RN |

850429-67-3 |

Source

|

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)